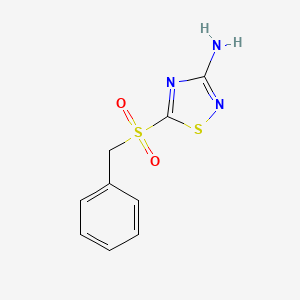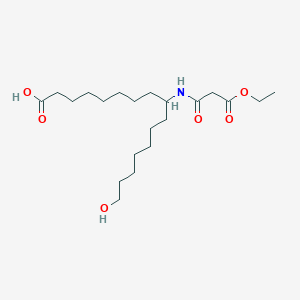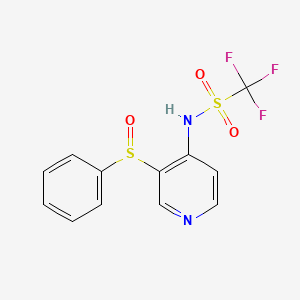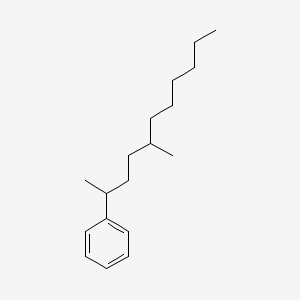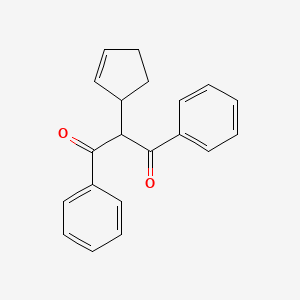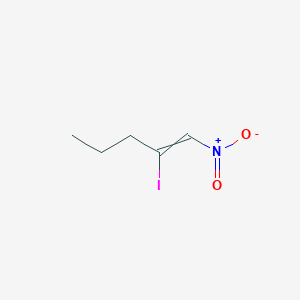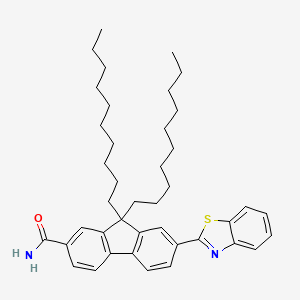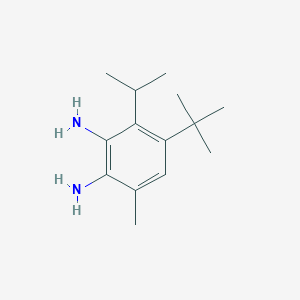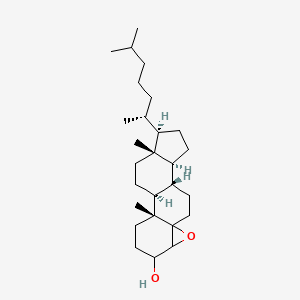![molecular formula C16H20O2 B14198411 3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol CAS No. 918883-08-6](/img/structure/B14198411.png)
3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol is a chemical compound with a complex structure that includes an oxolane ring, a vinylidene group, and a methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol typically involves multiple steps. One common method includes the following steps:
Formation of the Oxolane Ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Vinylidene Group: This step often involves the use of a strong base to deprotonate a precursor, followed by the addition of a vinylidene halide.
Attachment of the Methylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the oxolane ring is alkylated with a methylphenyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The vinylidene group can be reduced to form an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: The major products can include ketones or aldehydes.
Reduction: The major product is the corresponding ethyl derivative.
Substitution: The major products depend on the substituent introduced, such as halides or amines.
Wissenschaftliche Forschungsanwendungen
3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The vinylidene and oxolane groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential for hydrogen bonding. This makes it distinct from its ketone and amine analogs, which have different chemical properties and applications.
Eigenschaften
CAS-Nummer |
918883-08-6 |
|---|---|
Molekularformel |
C16H20O2 |
Molekulargewicht |
244.33 g/mol |
InChI |
InChI=1S/C16H20O2/c1-3-13-11-16(18-15(13)5-4-10-17)14-8-6-12(2)7-9-14/h6-9,15-17H,1,4-5,10-11H2,2H3 |
InChI-Schlüssel |
JNIBXUGHIYVOFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CC(=C=C)C(O2)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


